REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl[C:10]1[N:15]=[C:14](Cl)[N:13]=[C:12]([CH2:17][CH3:18])[N:11]=1>O1CCOCC1>[CH2:17]([C:12]1[N:13]=[C:14]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=2)[N:15]=[C:10]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=2)[N:11]=1)[CH3:18]
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Name
|
|
Quantity
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2.18 g
|
Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=N1)Cl)CC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=NC(=NC(=N1)NC1=CC(=CC=C1)O)NC1=CC(=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |